N-(2-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O4/c20-16-6-1-2-7-17(16)21-19(25)14-8-9-18(24)22(12-14)11-13-4-3-5-15(10-13)23(26)27/h1-10,12H,11H2,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGITHSWRCFQRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable catalyst. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The carbonyl group in the dihydropyridine ring can be reduced to form a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, or dichloromethane are often used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation of the dihydropyridine ring can produce a pyridine derivative.
Scientific Research Applications
N-(2-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound to study reaction mechanisms.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound in the development of new drugs for treating various diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity to its target, while the nitro group can participate in redox reactions that modulate the compound’s activity. The dihydropyridine ring can interact with biological membranes, affecting the compound’s distribution and efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Features
The following table summarizes key structural differences between the target compound and similar analogs:
Functional Group Analysis
Nitro (NO₂) vs. Trifluoromethyl (CF₃) Groups
The target compound’s 3-nitrobenzyl group contrasts with the 3-trifluoromethylbenzyl group in .
Halogen Substitution Patterns
- The target’s 2-fluorophenyl group is structurally simpler than ’s 3-chloro-4-fluorophenyl. The latter’s dual halogens may improve target binding via hydrophobic interactions but increase molecular weight and steric hindrance .
Carboxamide Linkers
The cyclopropylcarbamoyl group in (Compound 8) introduces hydrogen-bonding capability absent in the target compound. This modification might enhance solubility but reduce membrane permeability compared to halogenated analogs .
Biological Activity
N-(2-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the dihydropyridine (DHP) class. DHPs are known for their diverse biological activities, including modulation of calcium channels and potential antimicrobial properties. This article provides an in-depth exploration of the biological activity of this specific compound, focusing on its structure, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 367.3 g/mol. The structure features:
- A dihydropyridine ring with a carbonyl group at the 6th position.
- A carboxamide group at the 3rd position.
- Substituents including a 2-fluorophenyl group and a 3-nitrobenzyl group at the nitrogen atom in the 1st position.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Calcium Channel Modulation : DHPs are traditionally known for their role as calcium channel blockers, which can influence cardiovascular functions by reducing calcium influx in cardiac and smooth muscle cells.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens, potentially through mechanisms involving disruption of bacterial cell walls or inhibition of essential metabolic pathways.
Antimicrobial Evaluation
A study examined the antimicrobial efficacy of related DHP compounds, revealing significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating strong antibacterial properties. The study also noted that some derivatives demonstrated synergistic effects when combined with standard antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains .
Structure-Activity Relationship (SAR)
Research into the SAR of DHPs has shown that modifications to the substituents on the dihydropyridine ring can significantly affect biological activity. For instance:
- The presence of electron-withdrawing groups (like nitro) tends to enhance antimicrobial activity.
- Variations in the aromatic substituents can influence both potency and selectivity for specific biological targets.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that compounds similar to this compound exhibit low cytotoxicity with IC50 values greater than 60 μM, suggesting a favorable safety profile for potential therapeutic applications .
- Biofilm Formation Inhibition : Another study highlighted that specific DHP derivatives could significantly reduce biofilm formation in Staphylococcus aureus, showcasing their potential in treating biofilm-associated infections .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.3 g/mol |
| Antimicrobial MIC Range | 0.22 - 0.25 μg/mL |
| Cytotoxicity IC50 | > 60 μM |
| Biofilm Reduction % | Significant compared to controls |
Q & A
Q. What are the optimized synthetic routes for N-(2-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, and what critical parameters influence reaction yields?
Methodological Answer: The synthesis typically involves multi-step reactions, including carboxamide coupling and nitrobenzyl group introduction. Key steps include:
- Coupling Reactions : Use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) in anhydrous DMF to form the carboxamide bond .
- Nitrobenzyl Substitution : Reaction of 3-nitrobenzyl bromide with the dihydropyridine intermediate under basic conditions (e.g., K₂CO₃ in acetonitrile) at 60–80°C for 12–24 hours .
- Purification : Column chromatography (silica gel, EtOAc/petroleum ether gradient) and recrystallization (ethanol/water) are critical for isolating high-purity product .
Critical Parameters : - Moisture-sensitive steps require anhydrous solvents and inert atmospheres.
- Temperature control during nitrobenzyl substitution avoids side reactions like nitro group reduction .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm the presence of the 2-fluorophenyl (δ 7.2–7.8 ppm, aromatic protons), 3-nitrobenzyl (δ 4.8 ppm for CH₂), and dihydropyridine (δ 5.5–6.2 ppm for enol protons) moieties .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves the planar conformation of the dihydropyridine ring and the spatial orientation of substituents, critical for validating stereoelectronic effects .
- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis ensures stoichiometric agreement (±0.3% tolerance) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 3-nitrobenzyl and 2-fluorophenyl substituents on biological activity?
Methodological Answer:
- Analog Synthesis : Replace 3-nitrobenzyl with 4-cyanobenzyl or 2-chlorobenzyl groups to assess nitro’s role in electron-withdrawing effects. Similarly, substitute 2-fluorophenyl with 2-chlorophenyl or unsubstituted phenyl to probe fluorine’s contribution to binding .
- Biological Assays : Test analogs against target enzymes (e.g., proteases or kinases) using fluorescence-based activity assays. For example, measure IC₅₀ values in Trypanosoma cruzi proteasome inhibition assays to correlate substituent effects with potency .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions, focusing on nitrobenzyl’s hydrogen bonding with catalytic residues .
Q. What strategies address conflicting data in biological activity assays for this compound across different research studies?
Methodological Answer:
- Assay Standardization : Use a reference inhibitor (e.g., bortezomib for proteasome inhibition) as an internal control to normalize inter-lab variability .
- Orthogonal Assays : Validate results using complementary techniques (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays) .
- Buffer Optimization : Test activity in varying pH (6.5–7.5) and ionic strength conditions to identify assay-specific interference from the nitro group’s redox sensitivity .
Q. What methodologies are recommended for assessing the metabolic stability and in vivo pharmacokinetics of this carboxamide derivative?
Methodological Answer:
- Microsomal Stability Assays : Incubate the compound with liver microsomes (human or rodent) and quantify remaining parent compound via LC-MS/MS to calculate half-life (t₁/₂) .
- Pharmacokinetic Profiling : Administer intravenously and orally to rodent models, followed by serial blood sampling. Key parameters include AUC (area under the curve), Cₘₐₓ, and bioavailability .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I (oxidation, nitro reduction) and phase II (glucuronidation) metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
